molecular formula C10H17NO B12347584 (2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride

(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride

Katalognummer: B12347584
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: QEFBVPUSEYVJMG-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride is a chemical compound with a unique structure that includes a cycloheptanone ring substituted with a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride typically involves the reaction of cycloheptanone with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

Cycloheptanone+Dimethylamine(2E)-2-[(dimethylamino)methylene]cycloheptanone\text{Cycloheptanone} + \text{Dimethylamine} \rightarrow \text{(2E)-2-[(dimethylamino)methylene]cycloheptanone} Cycloheptanone+Dimethylamine→(2E)-2-[(dimethylamino)methylene]cycloheptanone

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of solvents and purification techniques such as crystallization or distillation is common to obtain the pure hydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cycloheptanone oxides, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter activity in the brain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride is unique due to its specific ring structure and the positioning of the dimethylamino group

Eigenschaften

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

(2E)-2-(dimethylaminomethylidene)cycloheptan-1-one

InChI

InChI=1S/C10H17NO/c1-11(2)8-9-6-4-3-5-7-10(9)12/h8H,3-7H2,1-2H3/b9-8+

InChI-Schlüssel

QEFBVPUSEYVJMG-CMDGGOBGSA-N

Isomerische SMILES

CN(C)/C=C/1\CCCCCC1=O

Kanonische SMILES

CN(C)C=C1CCCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.